molecular formula C10H16N6 B14000187 N1,N1-dimethyl-N3-(9H-purin-6-yl)-1,3-propanediamine CAS No. 5444-38-2

N1,N1-dimethyl-N3-(9H-purin-6-yl)-1,3-propanediamine

Katalognummer: B14000187
CAS-Nummer: 5444-38-2
Molekulargewicht: 220.27 g/mol
InChI-Schlüssel: XPGRGGGJIBQROV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-DIMETHYL-N-(7H-PURIN-6-YL)PROPANE-1,3-DIAMINE: is a compound that belongs to the class of diamines It is characterized by the presence of a purine ring, which is a heterocyclic aromatic organic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N,N-DIMETHYL-N-(7H-PURIN-6-YL)PROPANE-1,3-DIAMINE typically involves the reaction of 1,3-diaminopropane with a purine derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized purine derivatives, while substitution reactions may produce various substituted purine compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It can be used in the development of new materials and catalysts.

Biology: In biological research, the compound may be used to study the interactions of purine derivatives with biological molecules such as enzymes and nucleic acids.

Medicine: The compound has potential applications in drug development, particularly in the design of purine-based pharmaceuticals. It may be investigated for its therapeutic properties and potential as a drug candidate.

Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which N,N-DIMETHYL-N-(7H-PURIN-6-YL)PROPANE-1,3-DIAMINE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The purine ring in the compound can bind to specific sites on these targets, influencing their activity and function. The pathways involved may include signal transduction and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

    1,3-Diaminopropane: A simple diamine with similar structural features.

    N,N-Dimethyl-1,3-propanediamine: Another diamine with dimethyl groups.

    Purine Derivatives: Compounds containing the purine ring, such as adenine and guanine.

Uniqueness: N,N-DIMETHYL-N-(7H-PURIN-6-YL)PROPANE-1,3-DIAMINE is unique due to the combination of the purine ring with the diamine structure. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds.

Eigenschaften

CAS-Nummer

5444-38-2

Molekularformel

C10H16N6

Molekulargewicht

220.27 g/mol

IUPAC-Name

N',N'-dimethyl-N-(7H-purin-6-yl)propane-1,3-diamine

InChI

InChI=1S/C10H16N6/c1-16(2)5-3-4-11-9-8-10(13-6-12-8)15-7-14-9/h6-7H,3-5H2,1-2H3,(H2,11,12,13,14,15)

InChI-Schlüssel

XPGRGGGJIBQROV-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CCCNC1=NC=NC2=C1NC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.